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Compound of Interest

Compound Name: 1,5-Dinitronaphthalene

Cat. No.: B040199 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The nitration of naphthalene is a classic electrophilic aromatic substitution reaction that typically

yields a mixture of isomers. The primary products of dinitration are 1,5-dinitronaphthalene
(1,5-DNN) and 1,8-dinitronaphthalene (1,8-DNN). 1,5-DNN is a valuable intermediate in the

synthesis of 1,5-diaminonaphthalene, which is a precursor for manufacturing naphthalene-1,5-

diisocyanate (NDI) and various polymers.[1] Controlling the reaction conditions is crucial to

influence the isomer distribution and overall yield. This document outlines a detailed protocol

for the direct nitration of naphthalene to produce 1,5-dinitronaphthalene, focusing on a

method that avoids the use of sulfuric acid.

Data Presentation: Comparison of Nitration
Parameters
The synthesis of dinitronaphthalenes can be achieved under various conditions, with the choice

of nitrating agent and solvent significantly affecting the outcome. The following table

summarizes key quantitative data from different methodologies.
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Parameter
Method 1: Nitric
Acid Only

Method 2: Mixed
Acid

Method 3: Catalytic
(Zeolite)

Nitrating Agent
Nitric Acid (72-87

wt.%)[1][2]

Mixture of H₂SO₄ and

HNO₃[3][4]

Nitrogen Dioxide

(NO₂)[5]

Catalyst/Solvent

None (neat) or organic

solvent

(dichloroethane)[2][6]

Sulfuric Acid (catalyst

and solvent)[4]

HY Zeolite,

Acetonitrile[5]

Reaction Temperature
30 to 80°C (Optimal:

45 to 65°C)[1][2]
40 to 80°C[3] Room Temperature[5]

Molar Ratio

(HNO₃:Naphthalene)
At least 8:1[1] Typically 2:1 to 3:1[7] N/A

Purity of 1,5-DNN
≥98 wt.% after

purification[1][2]

Varies, requires

extensive purification

Good selectivity

reported[5]

Key By-product

1,8-

Dinitronaphthalene[1]

[2]

1,8-

Dinitronaphthalene[3]

1,8-

Dinitronaphthalene[5]

Melting Point of 1,5-

DNN (°C)
216-219[4] 212-214[3] N/A

Experimental Protocol: Direct Nitration of
Naphthalene with Nitric Acid
This protocol is based on a process that utilizes concentrated nitric acid as the sole nitrating

agent, which simplifies the process and avoids the generation of mixed-acid waste.[1][2]

1. Materials and Reagents:

Naphthalene (powdered)

Nitric Acid (72-87 wt.%)

Acetone (cooled)
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Deionized Water

Reaction vessel (three-necked flask) equipped with a mechanical stirrer, thermometer, and

dropping funnel

Cooling bath (ice-water or other)

Filtration apparatus (Buchner funnel)

Drying oven

2. Nitration Procedure:

Charge the reaction vessel with the required volume of nitric acid (72-87 wt.%). The molar

ratio of nitric acid to naphthalene should be at least 8:1.[1]

Begin stirring the nitric acid and place the vessel in a cooling bath to maintain temperature

control.

Gradually add powdered naphthalene to the stirred nitric acid. The initial addition may cause

a slight exotherm, heating the mixture to around 50°C.[1]

Maintain the reaction temperature between 45°C and 65°C throughout the addition of

naphthalene.[1] Use the cooling bath to manage the temperature.

After the complete addition of naphthalene (which may take 15-25 minutes), continue to stir

the reaction mixture at 45-65°C for an additional 2 hours to ensure the reaction goes to

completion.[1]

3. Isolation of Crude Dinitronaphthalene Isomers:

Upon completion of the reaction, cool the mixture to a temperature between 5°C and 20°C.

[1][2] This step is crucial as it reduces the solubility of the dinitronaphthalene isomers in the

nitric acid, maximizing precipitation.

Filter the resulting solid precipitate using a Buchner funnel.

Wash the filter cake with cooled 65% nitric acid to remove residual impurities.[1]
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Subsequently, wash the precipitate with cold water until the filtrate is neutral.[2] This removes

any remaining acid.

4. Purification: Isolation of 1,5-Dinitronaphthalene:

The washed precipitate is a mixture of 1,5- and 1,8-dinitronaphthalene. The separation is

achieved by leveraging their different solubilities in acetone.

Wash the crude, water-washed precipitate with cooled acetone.[1][2] The ratio of the

precipitate to acetone should be in the range of 1:3 to 1:7 by weight.[2] 1,8-

dinitronaphthalene and other impurities are more soluble in acetone and will be washed

away, leaving the less soluble 1,5-dinitronaphthalene as the solid.

The extraction with acetone can be performed for 15-30 minutes.[2]

Filter the suspension to collect the solid 1,5-dinitronaphthalene.

Wash the final product on the filter with a small amount of pure, cooled acetone, followed by

a final wash with water.[2]

5. Drying:

Dry the purified 1,5-dinitronaphthalene product in an oven at a temperature between 100°C

and 110°C.[2] The final product should be a yellowish-green crystalline solid with a purity of

≥98%.[2][4]

Visualized Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1,5-
Dinitronaphthalene.
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Reagents:
Naphthalene + Nitric Acid (72-87%)

Nitration Reaction
(45-65°C, 2 hrs)

1. Add Naphthalene slowly

Cooling
(5-20°C)

2. Complete reaction

Filtration

3. Precipitate isomers

Crude Dinitronaphthalene Mixture
(1,5-DNN & 1,8-DNN)

4. Isolate crude solid

Washing with Acetone

5. Suspend in acetone

Final Filtration

6. Dissolve 1,8-DNN

Filtrate:
1,8-DNN & Impurities in Acetone

By-products

Pure 1,5-Dinitronaphthalene (≥98%)

7. Isolate pure solid

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 1,5-Dinitronaphthalene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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